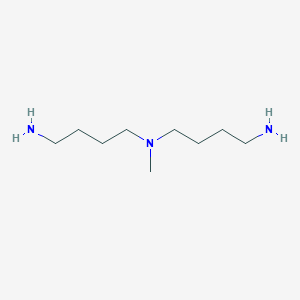
Bis(4-aminobutyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-aminobutyl)(methyl)amine is a chemical compound that belongs to the class of polyamines. Polyamines are organic compounds having two or more primary amino groups. This compound is structurally characterized by a butane backbone with amino groups attached at the 1 and 4 positions, and an additional methyl group attached to one of the nitrogen atoms. Polyamines like this compound play crucial roles in cellular functions, including cell growth, proliferation, and differentiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminobutyl)(methyl)amine typically involves the reaction of 1,4-dibromobutane with methylamine, followed by the introduction of an additional amino group through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 1,4-dibromobutane reacts with methylamine to form N-(4-bromobutyl)-N-methylamine.
Step 2: N-(4-bromobutyl)-N-methylamine undergoes nucleophilic substitution with ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-aminobutyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Bis(4-aminobutyl)(methyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes such as cell growth and differentiation.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and neuroprotection.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(4-aminobutyl)(methyl)amine involves its interaction with cellular components. The compound can bind to DNA, RNA, and proteins, influencing their structure and function. It is known to modulate the activity of enzymes involved in polyamine metabolism, thereby affecting cellular proliferation and differentiation. The molecular targets include ornithine decarboxylase and spermidine/spermine N1-acetyltransferase, which are key enzymes in polyamine biosynthesis and catabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-aminobutyl)-N-ethylisoluminol: A chemiluminescent compound used in bioassays and imaging.
Agmatine: A biogenic amine derived from arginine, involved in neurotransmission and cellular signaling.
Spermidine: A polyamine involved in cellular growth and differentiation.
Uniqueness
Bis(4-aminobutyl)(methyl)amine is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to modulate polyamine metabolism makes it a valuable tool in research focused on cell growth, differentiation, and therapeutic applications.
Eigenschaften
Molekularformel |
C9H23N3 |
|---|---|
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
N'-(4-aminobutyl)-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-12(8-4-2-6-10)9-5-3-7-11/h2-11H2,1H3 |
InChI-Schlüssel |
YGSZVVMFWRFFCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCN)CCCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














